molecular formula C12H16BrNO3S B1269650 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine CAS No. 295360-83-7

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine

Cat. No. B1269650
CAS RN: 295360-83-7
M. Wt: 334.23 g/mol
InChI Key: JEBKVIMEQBQNPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to “1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine” involves multi-step chemical processes. For example, Khalid et al. (2013) synthesized a series of O-substituted derivatives of sulfonamides bearing a piperidine nucleus through the coupling of benzenesulfonyl chloride with piperidine under dynamic pH control, followed by substitution at the oxygen atom with various electrophiles (Khalid et al., 2013). This methodology provides a framework for the synthesis of the target compound by indicating the potential for sulfonyl chloride derivatives to react with piperidine under controlled conditions.

Molecular Structure Analysis

Crystal structure studies and Density Functional Theory (DFT) calculations have been performed on similar piperidine derivatives, revealing insights into their molecular conformation and electronic properties. Kumara et al. (2017) synthesized novel piperazine derivatives and performed X-ray diffraction studies along with DFT calculations to understand their reactive sites and intermolecular hydrogen bonds, showcasing the molecular geometry and electron distribution (Kumara et al., 2017).

Chemical Reactions and Properties

Compounds with the sulfonyl and piperidine groups are known to undergo various chemical reactions, including substitutions and eliminations. Golub and Becker (2015) investigated the effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives, demonstrating the influence of these groups on the chemical reactivity and products formed during electrochemical processes (Golub & Becker, 2015).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystallinity, can be inferred from structural analogs. For instance, Naveen et al. (2015) characterized the crystal and molecular structure of a piperidin-4-yl derivative, providing details on its conformation and intermolecular interactions, which play a significant role in determining the physical properties of these molecules (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties of “this compound” can be extrapolated from studies on similar compounds. For example, the synthesis and reactivity of piperidine derivatives have been explored by Huybrechts and Hoornaert (1981), who investigated the use of certain reagents in the synthesis of disubstituted piperidines, revealing insights into the nucleophilicity and electrophilicity of these compounds (Huybrechts & Hoornaert, 1981).

Scientific Research Applications

  • Biological Activity of O-Substituted Derivatives :

    • A series of O-substituted derivatives of sulfonamides bearing the piperidine nucleus were synthesized and evaluated for their biological activity. These compounds showed promising activity against butyrylcholinesterase enzyme, indicating potential therapeutic applications (Khalid et al., 2013).
  • Antioxidant Capacity and Anticholinesterase Activity :

    • Sulfonyl hydrazone scaffold and the piperidine rings are significant in medicinal chemistry. A study synthesized new sulfonyl hydrazone with piperidine derivatives and evaluated them for antioxidant capacity and anticholinesterase activity. Certain compounds showed high lipid peroxidation inhibitory activity and better activity than standard antioxidants in various assays (Karaman et al., 2016).
  • Anticancer Agents :

    • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Some of these compounds exhibited strong anticancer activity, suggesting their potential as therapeutic agents (Rehman et al., 2018).
  • Synthesis of Disubstituted Piperidines :

    • Research on the synthesis of 4,4 disubstituted piperidines, which are of interest in neuroleptics, local anesthetics, analgesics, and antidiarrhoeal agents, demonstrated the use of specific reagents for this purpose (Huybrechts & Hoornaert, 1981).
  • Biological Evaluation of Oxadiazole Derivatives :

    • A study synthesized and spectrally characterized a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were screened for their activity against butyrylcholinesterase enzyme and showed promising results (Khalid et al., 2016).
  • Crystal Structure Studies and DFT Calculations :

    • Novel compounds with piperazine derivatives were synthesized, and their structures were confirmed by X-ray diffraction studies. The study also involved computational density functional theory (DFT) calculations to understand the reactive sites of the molecules (Kumara et al., 2017).
  • Antibacterial Activity of Acetamide Derivatives :

    • Acetamide derivatives bearing azinane and 1,3,4-oxadiazole were synthesized and evaluated for their antibacterial potentials. These compounds showed moderate inhibitory activity, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
  • Development of Serotonin Receptor Antagonists :

    • The study identified a clinical candidate for potential treatment of cognitive disorders, demonstrating high affinity and selectivity over various target sites including serotonin receptors (Nirogi et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating it may cause skin irritation or serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBKVIMEQBQNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354539
Record name 1-(5-Bromo-2-methoxybenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

295360-83-7
Record name 1-(5-Bromo-2-methoxybenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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